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molecular formula C6H11NO3 B031731 Ethyl acetamidoacetate CAS No. 1906-82-7

Ethyl acetamidoacetate

Cat. No. B031731
M. Wt: 145.16 g/mol
InChI Key: AMBDTBHJFINMSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03948943

Procedure details

31 gm of acetic acid anhydride were slowly added to a solution of ethyl glycinate (prepared from 31 gm ethyl glycinate hydrochloride in ether and sodium hydroxide) in 70 ml of pyridine, while stirring and cooling the solution. The resulting mixture was then stirred for one hour at room temperature and subsequently evaporated, yielding 15 gm (55% of theory) of ethyl N-acetyl-glycinate.
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](OC(=O)C)(=[O:3])[CH3:2].[NH2:8][CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11]>N1C=CC=CC=1>[C:1]([NH:8][CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
31 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
31 g
Type
reactant
Smiles
NCC(=O)OCC
Name
Quantity
70 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling the solution
STIRRING
Type
STIRRING
Details
The resulting mixture was then stirred for one hour at room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
subsequently evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 34.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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